molecular formula C15H17NO3 B2467398 ethyl 6-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 64321-61-5

ethyl 6-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2467398
CAS No.: 64321-61-5
M. Wt: 259.30 g/mol
InChI Key: JBFFEVKDAYLOKF-UHFFFAOYSA-N
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Description

Ethyl 6-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family, specifically designed for advanced research and development applications. This compound features the core 4-oxo-1,4-dihydroquinoline structure, which is a fundamental scaffold in medicinal chemistry, known for its broad-spectrum biological activity . The molecule is characterized by an ester functional group at the C-3 position (ethyl carboxylate) and a distinct isopropyl substituent at the C-6 position of the quinoline ring system . The primary research value of this compound and its analogs lies in its potential as a precursor or intermediate in the synthesis of novel antibacterial agents . The 4-oxoquinoline-3-carboxylate structure is a privileged pharmacophore in the development of quinolone and fluoroquinolone antibiotics . The specific substitution pattern, particularly the isopropyl group at the 6-position, can significantly influence the compound's lipophilicity, bacterial membrane penetration, and ultimately, its potency against various bacterial strains, including Gram-positive and Gram-negative organisms . The mechanism of action for active derivatives typically involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, leading to rapid bactericidal effects . Researchers utilize this chemical building block to explore new antibacterial therapies , investigate structure-activity relationships (SAR) , and develop compounds for other potential therapeutic areas. The Gould-Jacobs synthesis is a common route for producing such quinolone derivatives . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

ethyl 4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-4-19-15(18)12-8-16-13-6-5-10(9(2)3)7-11(13)14(12)17/h5-9H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFFEVKDAYLOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aniline Derivatives with β-Ketoesters

Base-Catalyzed Cyclization

The most widely reported method involves the cyclocondensation of 3-isopropylaniline with ethyl 3-ketoglutarate under alkaline conditions. In a representative procedure, 3-isopropylaniline (1.0 eq) reacts with ethyl 3-ketoglutarate (1.2 eq) in refluxing ethanol containing sodium ethoxide (10 mol%) for 12–16 hours. The reaction proceeds via enamine formation, followed by intramolecular cyclization to yield the quinoline core. Yields typically range from 65–78%, with purification requiring silica gel chromatography.

Acid-Mediated Cyclocondensation

Alternative protocols employ polyphosphoric acid (PPA) or Eaton’s reagent to accelerate cyclization. Heating 3-isopropylaniline and ethyl 3-ketoglutarate in PPA at 110°C for 6 hours achieves 82% conversion, though side products like N-arylated derivatives may form. Microwave-assisted cyclization in Eaton’s reagent reduces reaction times to 30 minutes but requires strict temperature control (<130°C) to prevent decomposition.

Hydrolysis-Esterification of 4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid

Intermediate Synthesis via Alkaline Hydrolysis

Ethyl 6-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is alternatively prepared from its carboxylic acid precursor. 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) undergoes esterification with ethanol (5 vol) and thionyl chloride (1.5 eq) at 85°C for 8 hours, achieving 72.8% yield after column chromatography. The carboxylic acid intermediate itself is synthesized by hydrolyzing the ethyl ester with 2N NaOH at 90–100°C for 2–4 hours, followed by HCl acidification (pH 3–4) to precipitate the product.

Table 1. Comparative Yields in Hydrolysis-Esterification
Step Reagents Temperature Time Yield
Ester hydrolysis 2N NaOH 90–100°C 4 h 92%
Re-esterification SOCl₂, EtOH 85°C 8 h 72.8%

Multi-Component Domino Protocols

Linear Domino Approach

A solvent-free, three-component reaction between ethyl benzoylacetate (1.0 eq), triethyl orthoformate (1.1 eq), and 3-isopropylaniline (1.0 eq) at 130°C for 3 hours generates the quinoline skeleton via sequential condensation, nucleophilic substitution, and Friedel-Crafts cyclization. This method eliminates purification steps, as the crude product precipitates upon cooling (68–74% yield).

Branched Domino Strategy

Under catalyst-free conditions, ethyl acetoacetate, triethyl orthoformate, and 3-isopropylaniline undergo concurrent condensation and cyclization at 140°C for 2 hours. While this method reduces reaction time to 1.5 hours, yields are lower (55–60%) due to competing imine formation.

Friedel-Crafts Alkylation for Isopropyl Substitution

Direct C-6 Functionalization

Introducing the isopropyl group post-cyclization involves reacting 4-oxo-1,4-dihydroquinoline-3-carboxylate with isopropyl bromide (2.0 eq) in DMF using NaH (1.5 eq) as a base at 90°C for 6 hours. Regioselectivity at C-6 is controlled by the electron-donating effect of the 3-carboxylate group, achieving 65–70% yields.

Limitations and Side Reactions

Competing alkylation at N-1 occurs if stoichiometric excesses of alkylating agents are used, necessitating careful reagent control. Silica gel chromatography is required to separate N-1 and C-6 alkylated products.

Industrial-Scale Optimization

Process Intensification

Ambeed’s patented method suspends 4-hydroxyquinoline-3-carboxylic acid ethyl ester (15 kg) in 2N NaOH (150 L) at 90–100°C for 4 hours, achieving 92% hydrolysis. Acidification with HCl yields 10.5 kg of the carboxylic acid, which is re-esterified with SOCl₂ in ethanol to produce the target compound at 72.8% yield.

Solvent and Catalyst Recovery

Industrial protocols recover diphenyl ether (cyclization solvent) via distillation (85% recovery) and reuse sodium hydroxide solutions for subsequent batches, reducing waste.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d6) : δ 1.32 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.45 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.25–3.35 (m, 1H, CH(CH₃)₂), 4.30 (q, J = 7.1 Hz, 2H, OCH₂), 7.60–7.65 (m, 1H, H-8), 7.81 (d, J = 8.4 Hz, 1H, H-5), 8.28 (d, J = 8.0 Hz, 1H, H-2), 8.89 (s, 1H, H-4).
  • MS (ESI+) : m/z 288.1 [M+H]⁺.

Chemical Reactions Analysis

GNF-PF-3645 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is primarily recognized for its antibacterial properties. It belongs to a class of compounds known as quinolines, which have been extensively studied for their therapeutic effects.

Antibacterial Activity

Research indicates that derivatives of the 4-oxo-1,4-dihydroquinoline structure exhibit potent antibacterial activity against various strains of bacteria, including multi-drug resistant strains. A notable study demonstrated that certain quinoline derivatives effectively inhibit the growth of Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment protocols .

Case Study:
In a study assessing the efficacy of various quinoline derivatives against M. tuberculosis, this compound was tested alongside other compounds. The minimum inhibitory concentration (MIC) for this compound was found to be significantly lower than that of traditional antibiotics, indicating its potential as a novel therapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its antibacterial properties. Modifications to the isopropyl group or the carboxylate moiety can enhance its bioactivity.

Optimization Studies

Studies have shown that altering substituents on the quinoline ring can lead to compounds with improved efficacy and reduced toxicity. For instance, variations in the alkyl groups attached to the nitrogen atom have been linked to increased potency against bacterial targets .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The characterization of synthesized compounds is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity.

Synthetic Routes

The compound can be synthesized through a series of reactions starting from simpler quinoline derivatives. A common approach involves the condensation of isopropylamine with appropriate carboxylic acids followed by cyclization reactions .

Further clinical trials are necessary to evaluate the safety and efficacy of this compound in human subjects. The promising results from preliminary studies warrant deeper investigation into its pharmacokinetics and therapeutic window.

Development of New Derivatives

Exploring new derivatives through structural modifications could yield compounds with enhanced antibacterial properties or reduced side effects.

Mechanism of Action

The mechanism of action of GNF-PF-3645 involves its interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, GNF-PF-3645 has been shown to interact with the gamma-aminobutyric acid receptor, influencing its function and potentially affecting neurological processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at position 6 significantly influences the compound’s properties:

Compound Substituent (Position 6) LogP<sup>a</sup> Solubility (mg/mL) Melting Point (°C)
Ethyl 6-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Isopropyl 2.8 (estimated) <0.1 (aqueous) 180–185>b<>
Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate Chloro 2.1 0.3 (DMSO) 195–198
Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate Bromo 2.5 0.2 (DMSO) 210–212
Ethyl 7-methoxy-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Methoxy 1.9 1.5 (ethanol) 168–170

<sup>a</sup>LogP values estimated using fragment-based methods.
<sup>b</sup>Based on analogs with similar substituents .

Key Observations :

  • Lipophilicity : The isopropyl group increases LogP compared to chloro or bromo substituents, suggesting enhanced membrane permeability but reduced aqueous solubility.
  • Thermal Stability : Halogenated derivatives exhibit higher melting points due to stronger intermolecular interactions (e.g., halogen bonding) .

Mechanistic Insights :

  • The 4-oxo group and carboxylic ester are critical for binding to DNA gyrase or topoisomerase IV in bacteria .
  • Bulkier substituents (e.g., isopropyl) may reduce enzymatic binding efficiency compared to smaller halogens but improve pharmacokinetic profiles .

Crystallographic and Structural Analysis

Crystal structures of analogs (e.g., ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate) reveal:

  • Planar Quinoline Core: Facilitates π-π stacking interactions in protein binding .
  • Substituent Orientation: The isopropyl group at position 6 likely adopts a conformation perpendicular to the quinoline plane, minimizing steric hindrance .

Biological Activity

Ethyl 6-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of isopropyl-substituted precursors with appropriate reagents under controlled conditions. A general procedure includes:

  • Reagents : Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate as the starting material.
  • Conditions : The reaction is often conducted in solvents like tetrahydrofuran (THF) or methanol, with bases such as lithium hydroxide facilitating the transformation.
  • Yield : Reports indicate yields can be as high as 87% under optimized conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has shown promising activity against various cancer cell lines:

  • HeLa Cells : Exhibited moderate to high cytotoxicity with an IC50 value of approximately 0.126 µM.
  • SMMC-7721 Cells : Demonstrated significant activity with an IC50 of about 0.071 µM.
  • K562 Cells : Also showed notable effects with an IC50 of 0.164 µM, comparable to standard chemotherapeutic agents like doxorubicin .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

Bacteria Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
E. coli0.23 mg/mL0.47 mg/mL
Bacillus cereus0.23 mg/mL0.47 mg/mL
Staphylococcus aureusModerate activity observedNot specified

These findings suggest that this compound exhibits considerable antibacterial activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Isopropyl Substitution : The presence of the isopropyl group enhances anticancer activity compared to other substituents.
  • Electron Donating Groups : Compounds with electron-donating groups at specific positions have shown increased potency against cancer cell lines.
  • Heterocyclic Moieties : The incorporation of heterocycles has been linked to improved biological efficacy, particularly in anticancer and antimicrobial activities .

Case Studies

Several case studies have documented the effectiveness of this compound:

  • Study on HeLa Cells : Researchers synthesized a series of derivatives and tested their cytotoxicity against HeLa cells, noting that modifications to the quinoline core significantly impacted their efficacy.
  • Antimicrobial Evaluation : A comparative study assessed various derivatives against common pathogens, revealing that the compound maintained a competitive edge in terms of MIC and MBC values.

Q & A

Q. Methodological validation :

  • Conduct molecular docking (e.g., AutoDock Vina) using crystallographic data of target proteins (e.g., S. aureus dihydrofolate reductase, PDB: 3FRA).
  • Compare binding scores with iodine/methyl analogs to quantify steric effects .

Basic: What spectroscopic methods confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include the isopropyl doublet (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH) and the quinoline C=O (δ 165–170 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 302.1294 (C₁₆H₁₉NO₃).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., C–H⋯O interactions at 3.06–3.54 Å, as seen in related quinolines) .

Advanced: What computational tools predict reactivity in substitution reactions for quinoline derivatives?

Answer:

  • Reaction path search : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and activation energies for isopropyl substitution .
  • Machine learning : Train models on datasets of quinoline reactions (e.g., reaction temperature, solvent, yield) to predict optimal conditions for new derivatives .

Basic: How does solvent choice impact the synthesis of this compound?

Answer:

  • Polar aprotic solvents (DMF, DMSO) : Stabilize charged intermediates, improving reaction rates.
  • Acetic acid : Facilitates proton transfer in cyclization steps. A DMF/acetic acid (1:1) mixture increased yields by 20% in iodinated analogs .
  • Ethereal solvents (THF) : Less effective due to poor solubility of quinoline precursors.

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